2-Bromo-3,6-difluorobenzyl alcohol
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Overview
Description
2-Bromo-3,6-difluorobenzyl alcohol: is an organic compound with the molecular formula C7H5BrF2O. It is a colorless liquid used in various fields, including pharmacological research, material science, and organic synthesis. This compound is characterized by the presence of bromine and fluorine atoms attached to a benzyl alcohol moiety, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,6-difluorobenzyl alcohol typically involves the bromination of 2,6-difluorotoluene followed by the conversion to the corresponding alcohol. One common method involves the following steps :
Bromination: 2,6-difluorotoluene is reacted with hydrobromic acid (40% mass fraction) and hydrogen peroxide (30% mass fraction) under lighting conditions. The reaction is carried out in the presence of an organic solvent such as methylene dichloride. The mixture is heated to reflux under the irradiation of a tungsten-iodine lamp. The reaction proceeds for about 10 hours, resulting in the formation of 2,6-difluorobenzyl bromide.
Conversion to Alcohol: The 2,6-difluorobenzyl bromide is then treated with a suitable base, such as sodium hydroxide, in an aqueous medium to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yield and purity of the final product. The use of advanced purification techniques, such as column chromatography, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,6-difluorobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in the presence of sulfuric acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-Bromo-3,6-difluorobenzaldehyde or 2-Bromo-3,6-difluorobenzoic acid.
Reduction: 3,6-Difluorobenzyl alcohol.
Substitution: 2-Amino-3,6-difluorobenzyl alcohol or 2-Thio-3,6-difluorobenzyl alcohol.
Scientific Research Applications
2-Bromo-3,6-difluorobenzyl alcohol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3,6-difluorobenzyl alcohol involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity to specific biological molecules. The compound can inhibit or activate certain pathways, depending on its structure and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-fluorobenzyl alcohol
- 3-Bromo-2,4-difluorobenzyl alcohol
- 4-Bromo-2,6-difluorobenzyl alcohol
Uniqueness
2-Bromo-3,6-difluorobenzyl alcohol is unique due to the specific positioning of the bromine and fluorine atoms on the benzyl alcohol moiety. This unique arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(2-bromo-3,6-difluorophenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c8-7-4(3-11)5(9)1-2-6(7)10/h1-2,11H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEQBLCGRWMEKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CO)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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